molecular formula C22H21N5O3S B2624535 (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1325684-00-1

(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2624535
M. Wt: 435.5
InChI Key: VMGVNHMZOKQCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of two key starting materials, namely (5-methoxybenzo[d]thiazol-2-yl)oxyacetic acid and 2-phenyl-1H-1,2,3-triazole-4-carboxylic acid, followed by a series of chemical transformations to yield the final product.

Starting Materials
(5-methoxybenzo[d]thiazol-2-yl)oxyacetic acid, 2-phenyl-1H-1,2,3-triazole-4-carboxylic acid, Piperidine, Thionyl chloride, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Methanol, Ethyl acetate, Diethyl ether, Chloroform, Acetonitrile, N,N-Dimethylformamide, Triethylamine, N,N'-Dicyclohexylcarbodiimide, 1-Hydroxybenzotriazole, N,N-Dimethylaminopyridine, N-Bromosuccinimide, Sodium borohydride, Copper(I) iodide, Copper(II) sulfate, Sodium ascorbate, Tetrahydrofuran, Dichloromethane, Acetic acid, Methanesulfonic acid, Sodium carbonate, Sodium sulfate, Wate

Reaction
1. Synthesis of (5-methoxybenzo[d]thiazol-2-yl)oxyacetic acid by reacting 5-methoxybenzo[d]thiazole with chloroacetic acid in the presence of sodium hydroxide and methanol., 2. Conversion of (5-methoxybenzo[d]thiazol-2-yl)oxyacetic acid to the corresponding acid chloride using thionyl chloride., 3. Preparation of the piperidine salt of 2-phenyl-1H-1,2,3-triazole-4-carboxylic acid by reacting the acid with piperidine in acetonitrile., 4. Coupling of the acid chloride with the piperidine salt of 2-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of N,N-Dimethylaminopyridine, N,N'-Dicyclohexylcarbodiimide, and 1-Hydroxybenzotriazole to yield the corresponding amide intermediate., 5. Bromination of the amide intermediate using N-Bromosuccinimide in the presence of copper(I) iodide to yield the corresponding bromoamide intermediate., 6. Reduction of the bromoamide intermediate using sodium borohydride in the presence of copper(II) sulfate and sodium ascorbate to yield the corresponding amine intermediate., 7. Protection of the amine intermediate using acetic anhydride and methanesulfonic acid to yield the corresponding N-acetyl amine intermediate., 8. Deprotection of the N-acetyl amine intermediate using sodium bicarbonate to yield the corresponding amine intermediate., 9. Coupling of the amine intermediate with 2-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of N,N-Dimethylaminopyridine, N,N'-Dicyclohexylcarbodiimide, and 1-Hydroxybenzotriazole to yield the final product, (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone.

properties

IUPAC Name

[4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-29-17-7-8-20-18(13-17)24-22(31-20)30-16-9-11-26(12-10-16)21(28)19-14-23-27(25-19)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGVNHMZOKQCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.